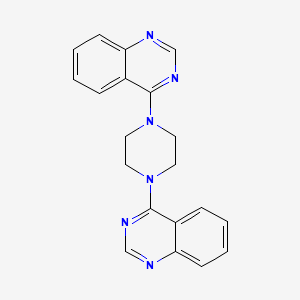

4,4'-(1,4-piperazinediyl)diquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4’-(1,4-Piperazinediyl)diquinazoline” is a chemical compound with the molecular formula C20H18N6 . It is a derivative of quinazoline, a class of organic compounds that are part of the larger class of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “4,4’-(1,4-piperazinediyl)diquinazoline” consists of 20 carbon atoms, 18 hydrogen atoms, and 6 nitrogen atoms . The average mass of the molecule is 342.397 Da .Scientific Research Applications

Antiviral Applications

One of the significant applications of compounds related to 4,4'-(1,4-piperazinediyl)diquinazoline includes their antiviral properties, particularly against the hepatitis C virus (HCV). A study by Vausselin et al. (2016) identified a benzimidazole derivative, which is structurally related to the aminoquinolines and piperazines, demonstrating potent antiviral activity against HCV. This molecule inhibited HCV infection in a pangenotypic and dose-dependent manner, affecting a postattachment stage of the entry step. Furthermore, it showed a delay in the kinetics of viral infection in mice with humanized liver, indicating its potential as a novel anti-HCV molecule (Vausselin et al., 2016).

Photophysical Properties

Another area of research involving derivatives of this compound is in the study of photophysical properties. Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, showing that fluorescence quantum yields are characteristically sensitive to pH values, indicating their potential use as pH probes. These compounds exhibit fluorescence quenching through a photo-induced electron transfer (PET) process, which can be manipulated by the protonation or quaternization of the alkylated amine donor (Gan et al., 2003).

Antiproliferative Activity

Compounds derived from this compound also show promise in cancer research, particularly in their antiproliferative effects. Cao et al. (2013) synthesized 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline, which displayed significant antiproliferative activities against several human cancer cell lines. The most active compounds induced DNA damage and activated the G2/M checkpoint in cancer cells, indicating a mechanism of action involving interference with the cell cycle (Cao et al., 2013).

Corrosion Inhibition

Furthermore, the structural motif of this compound derivatives has been explored for its corrosion inhibitory properties. El Faydy et al. (2020) studied two 8-Hydroxyquinoline-based piperazine compounds, demonstrating significant improvement in anti-corrosion properties of C35E steel in HCl electrolyte. These inhibitors showed a high efficiency, suggesting their potential in protecting metals from corrosion through the formation of a protective layer on the metal surface (El Faydy et al., 2020).

properties

IUPAC Name |

4-(4-quinazolin-4-ylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6/c1-3-7-17-15(5-1)19(23-13-21-17)25-9-11-26(12-10-25)20-16-6-2-4-8-18(16)22-14-24-20/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKBIROVPMAABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)

![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)

![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

![N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)

![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)

![1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5567054.png)